2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole
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Overview
Description
2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed:
Substitution Reactions: Products include azido derivatives, thioethers, and alkylated benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones, which can further undergo additional chemical transformations.
Scientific Research Applications
2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the benzothiazole ring allows for interactions with various molecular targets, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(2-Bromoprop-2-enylsulfanyl)-1H-imidazole
- 2-(2-Bromoprop-2-enylsulfanyl)-N-methylacetamide
- 2-(2-Bromoprop-2-enylsulfanyl)-1-methyl-1,2,4-triazole
Comparison: Compared to these similar compounds, 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. The benzothiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS2/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYVOLZYQSRAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CSC1=NC2=CC=CC=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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